Phenylmethaneselenenic acid
CAS No.: 65784-48-7
Cat. No.: VC20612035
Molecular Formula: C7H8OSe
Molecular Weight: 187.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65784-48-7 |
|---|---|
| Molecular Formula | C7H8OSe |
| Molecular Weight | 187.11 g/mol |
| IUPAC Name | hydroxyselanylmethylbenzene |
| Standard InChI | InChI=1S/C7H8OSe/c8-9-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
| Standard InChI Key | UDKUMOIHDLXVBH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C[Se]O |
Introduction
Structural and Electronic Properties of Phenylmethaneselenenic Acid
Molecular Architecture
Phenylmethaneselenenic acid belongs to the selenenic acid family, where selenium exists in the +4 oxidation state. The molecule comprises a benzene ring linked to a methylene group (–CH₂–), which is further bonded to a selenenic acid group (–SeO₂H). This configuration introduces significant polarity due to the electronegative oxygen atoms and the polarizable selenium center.
The Se–O bond lengths in selenenic acids typically range between 1.63–1.67 Å for Se–O single bonds and 1.48–1.52 Å for Se=O double bonds, as observed in crystallographic studies of analogous compounds . The acidity of the –SeO₂H group (predicted pKa ≈ 2.5–3.5) arises from resonance stabilization of the conjugate base, where negative charge delocalizes across the two oxygen atoms .
Spectroscopic Signatures
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NMR Spectroscopy:
The selenium nucleus (⁷⁷Se, natural abundance 7.6%) exhibits distinct chemical shifts. For phenylmethaneselenenic acid, the ⁷⁷Se NMR signal is anticipated near δ 800–950 ppm, consistent with selenenic acids3. Proton NMR would show splitting patterns for the benzyl CH₂ group (δ 3.8–4.2 ppm, triplet) and aromatic protons (δ 7.2–7.5 ppm). -
IR Spectroscopy:
Strong absorption bands at 880–920 cm⁻¹ (Se–O stretching) and 1040–1080 cm⁻¹ (Se=O asymmetric stretching) are characteristic .
Synthetic Methodologies
Oxidation of Selenols
The most direct route involves oxidation of benzyl selenol (C₆H₅CH₂SeH) using mild oxidizing agents:
This method mirrors sulfonic acid synthesis but requires careful control of stoichiometry to avoid overoxidation to seleninic acids (RSeO₃H) .
Electrophilic Selenenylation
Reaction of benzyl halides with selenium dioxide under acidic conditions:
This method, while efficient, often requires rigorous purification to remove selenium byproducts .
Table 1: Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Selenol Oxidation | 65–75 | 85–90 | Overoxidation to seleninic acid |
| Electrophilic Selenenylation | 50–60 | 75–80 | Byproduct formation |
Stability and Decomposition Pathways
Selenenic acids are inherently unstable due to:
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Disproportionation:
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Hydrolysis:
Stabilization strategies include low-temperature storage (–20°C) and use of anhydrous solvents3.
Applications in Organic Synthesis
Catalysis in Oxidation Reactions
Phenylmethaneselenenic acid serves as a catalyst in epoxidation and hydroxylation reactions. For example, in the epoxidation of alkenes:
The selenium center facilitates oxygen transfer, with turnover numbers (TON) exceeding 500 in optimized systems .
Chiral Auxiliary Applications
The benzyl group enables use in asymmetric synthesis. For instance, phenylmethaneselenenic acid derivatives induce enantiomeric excesses (ee) up to 88% in Diels-Alder reactions3.
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